molecular formula C8H12N2O3 B13154417 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13154417
M. Wt: 184.19 g/mol
InChI Key: QXSXJSUFIDNORG-UHFFFAOYSA-N
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Description

3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-bromoethanol to form the intermediate 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-ethyl-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.

    Substitution: 3-alkyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid or 3-aryl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
  • 3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
  • 3-ethyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid

Uniqueness

3-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which can participate in various chemical reactions and interactions. This makes it a versatile compound for use in different scientific fields.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-10(9-7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13)

InChI Key

QXSXJSUFIDNORG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)O)CCO

Origin of Product

United States

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